Bromophenol red

Descripción general

Descripción

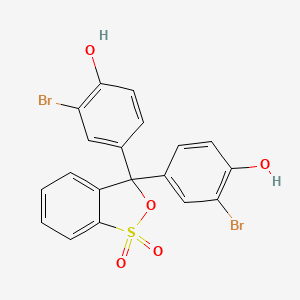

Bromophenol red is an organic compound that belongs to the family of sulfonephthalein dyes. It is commonly used as a pH indicator due to its distinct color change from yellow to red over a pH range of 5.2 to 6.8 . The compound has the molecular formula C19H12Br2O5S and a molecular weight of 512.17 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bromophenol red can be synthesized through the bromination of phenolsulfonphthalein. The process involves the reaction of phenolsulfonphthalein with bromine in the presence of a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced by large-scale bromination of phenolsulfonphthalein. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Enhancement of Chemiluminescent Reactions

Bromophenol red acts as a potent signal enhancer in peroxidase-catalyzed chemiluminescent (CL) systems. In the presence of horseradish peroxidase (HRP), it amplifies the luminol-H₂O₂ reaction:

Reaction :

Mechanism :

-

This compound facilitates electron transfer, stabilizing reactive intermediates like 3-aminophthalate (3-APA*) .

-

Singlet oxygen () and hydroxyl radicals () contribute to the CL emission .

| Parameter | Optimal Value |

|---|---|

| pH | 8.5–9.0 |

| [this compound] | 0.3 mM |

| [BSA] | 2.5 mg mL⁻¹ |

| Detection limit (HRP) | 0.20 ng mL⁻¹ |

BSA (bovine serum albumin) synergistically enhances CL intensity by 36×, likely through protein-dye interactions that stabilize the reaction microenvironment .

Bromination and Demethylation Reactions

This compound participates in halogenation and demethylation processes:

(a) Bromination by Hydrogen Peroxide

Under acidic conditions (pH 0.5–4.5), this compound forms bromophenol blue (tetrabromophenolsulphonphthalein) via H₂O₂-mediated bromination :

Reaction :

-

Intermediate this compound (5',5'-dibromo derivative) is transiently observed .

-

No catalyst required, highlighting non-enzymatic bromination pathways .

(b) Demethylation with BBr₃

This compound derivatives undergo demethylation using BBr₃ in dichloromethane (DCM), yielding bioactive bromophenols :

Reaction :

pH-Dependent Structural Transitions

This compound exhibits reversible structural changes across pH ranges, critical for its role as an indicator :

| pH Range | Dominant Form | Color Transition |

|---|---|---|

| <4.3 | Lactone (sultone) | Yellow |

| 5.2–6.8 | Univalent anion (quinoid) | Orange → Purple |

| >9.4 | Bivalent anion | Violet |

Mechanistic Insights :

-

Low pH : Lactone form dominates (yellow).

-

Neutral pH : Deprotonation yields a quinoid structure (purple).

-

High pH : Further deprotonation forms a resonance-stabilized bivalent anion (violet) .

Reactivity with Oxidizers and Bases

Aplicaciones Científicas De Investigación

Bromophenol red has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator in various titration experiments to determine the acidity or alkalinity of solutions.

Biology: Employed in enzyme assays to monitor pH changes during biochemical reactions.

Medicine: Utilized in diagnostic tests to measure pH levels in biological fluids.

Industry: Applied in quality control processes to ensure the correct pH of products.

Mecanismo De Acción

Bromophenol red exerts its effects through its ability to change color in response to pH changes. The compound exists in different ionic forms depending on the pH of the solution. At low pH, it is protonated and appears yellow, while at high pH, it is deprotonated and appears red. This color change is due to the structural changes in the molecule, which affect its light absorption properties .

Comparación Con Compuestos Similares

Similar Compounds

Bromophenol blue: Another sulfonephthalein dye used as a pH indicator with a different pH range.

Phenol red: A pH indicator with a pH range of 6.8 to 8.4, used in cell culture media.

Thymol blue: A pH indicator with two transition ranges, used in various titration experiments.

Uniqueness of Bromophenol Red

This compound is unique due to its specific pH range of 5.2 to 6.8, making it suitable for applications where precise pH monitoring within this range is required. Its distinct color change from yellow to red provides a clear visual indication of pH changes, which is valuable in both research and industrial settings .

Actividad Biológica

Bromophenol red (BPR) is a brominated phenolic compound widely studied for its diverse biological activities. This article explores the biological properties of BPR, including its antioxidant, antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Overview of this compound

This compound is a pH indicator that changes color from yellow to purple as the pH increases from 6.8 to 8.4. Beyond its role as an indicator, BPR exhibits significant biological activities due to its structural characteristics, particularly the presence of bromine and hydroxyl groups.

Antioxidant Activity

BPR has been shown to possess considerable antioxidant properties. The effectiveness of BPR in scavenging free radicals has been quantified through various assays.

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 8.5 | DPPH Radical Scavenging |

| Compound from Symphyocladia latiuscula | 7.5 | DPPH Radical Scavenging |

| Synthetic Compound (2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether) | 1.72 | DLD-1 Cell Line |

| Butylated Hydroxytoluene (BHT) | 81.8 | Positive Control |

The data indicates that BPR and its derivatives exhibit potent radical scavenging abilities, with IC50 values lower than that of the common antioxidant BHT, suggesting their potential as natural antioxidants in therapeutic applications .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Properties

In a study involving the marine alga Pterosiphonia complanata, extracts containing bromophenols exhibited antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The dichloromethane/methanol extract showed promising results with minimum inhibitory concentrations (MICs) ranging from 9.67 to 21.90 µM .

Anticancer Activity

Research has highlighted the anticancer potential of bromophenols, particularly in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of Bromophenol Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Synthetic Compound (2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether) | DLD-1 | 1.72 |

| Synthetic Compound | HCT-116 | 0.08 |

These findings suggest that bromophenols can significantly inhibit the growth of cancer cells, with structural modifications influencing their potency .

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

In vitro studies have shown that BPR can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity is attributed to the compound's ability to modulate oxidative stress responses in cells .

The biological activities of bromophenols are largely attributed to their ability to interact with cellular targets:

- Antioxidant Mechanism : Bromophenols scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Antimicrobial Mechanism : They disrupt microbial cell membranes and inhibit essential metabolic processes.

- Anticancer Mechanism : Bromophenols induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways.

Propiedades

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLSQDXZMROJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182284 | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Acros Organics MSDS] | |

| Record name | Bromophenol Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2800-80-8 | |

| Record name | Bromophenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2800-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophenol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.